molecular formula C8H4BrF3O2 B1292837 4-Bromo-2-(trifluoromethyl)benzoic acid CAS No. 320-31-0

4-Bromo-2-(trifluoromethyl)benzoic acid

Cat. No. B1292837
CAS RN: 320-31-0
M. Wt: 269.01 g/mol
InChI Key: JXHWAPDBDXPBEQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring which is also substituted with a carboxylic acid group. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of various organic molecules and materials.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can be achieved through various methods. For instance, the free radical addition of 2-bromoalkanoic acids to alkenes catalyzed by benzoyl peroxide can lead to the formation of 4-alkanolides, which are structurally related to 4-bromo benzoic acid derivatives . Additionally, the use of palladium acetate-catalyzed cyclization reactions of allenoic acids in the presence of allenes can yield brominated furanone derivatives, which could potentially be modified to produce compounds similar to 4-bromo-2-(trifluoromethyl)benzoic acid . Although these methods do not directly describe the synthesis of 4-bromo-2-(trifluoromethyl)benzoic acid, they provide insight into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives has been studied through crystallography. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid have been compared, revealing two-dimensional architectures formed by hydrogen bonds and other interactions such as Br⋯O and π–π interactions . These findings suggest that 4-bromo-2-(trifluoromethyl)benzoic acid may also exhibit interesting structural features due to the presence of the bromine atom and the electron-withdrawing trifluoromethyl group.

Chemical Reactions Analysis

The chemical reactivity of brominated benzoic acid derivatives can be influenced by the presence of substituents on the benzene ring. A study on 4-bromo-3-(methoxymethoxy) benzoic acid using Density Functional Theory (DFT) provided insights into the reactivity descriptors of the molecule, such as ionization energy, hardness, and electrophilicity . These descriptors are crucial for predicting how the compound might behave in various chemical reactions. The study also showed that solvation can alter the reactivity parameters, which is an important consideration for reactions involving 4-bromo-2-(trifluoromethyl)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-(trifluoromethyl)benzoic acid can be inferred from related compounds. For instance, the photophysical properties of 4-carbazolyl-3-(trifluoromethyl)benzoic acid have been studied, showing that the compound exhibits a persistent intramolecular charge-transfer state and high catalytic activity in the photochemical reduction of alkyl halides . This suggests that the trifluoromethyl group can significantly influence the electronic properties of the molecule. Additionally, the study of non-linear optical properties through the estimation of dipole moment, polarizability, and hyperpolarizability of brominated benzoic acid derivatives can provide valuable information about the potential applications of 4-bromo-2-(trifluoromethyl)benzoic acid in material science .

Scientific Research Applications

Vibrational Analysis and Reactivity

A study by Yadav et al. (2022) focused on the structural and molecular characteristics of 4-bromo-3-(methoxymethoxy) benzoic acid, providing insight into its vibrational analysis and chemical reactivity. This research is significant in understanding the properties and reactivity of related compounds like 4-Bromo-2-(trifluoromethyl)benzoic acid. The study highlighted the impact of solvents on the molecule’s reactivity and used various computational methods to predict its behavior (Yadav et al., 2022).

Crystal Structure Comparison

Another study by Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. This research provides valuable insights into the molecular architecture and interactions within similar compounds, including 4-Bromo-2-(trifluoromethyl)benzoic acid. It particularly explored the hydrogen bonding and π–π interactions, which are crucial for understanding the compound's stability and reactivity (Suchetan et al., 2016).

Molecular Reactivity in Organic Chemistry

Schlosser et al. (2006) examined the steric and electronic effects in compounds related to 4-Bromo-2-(trifluoromethyl)benzoic acid, particularly focusing on its trifluoromethyl group. Their study provided insights into the role of different substituents in influencing the reactivity of such molecules in organic synthesis (Schlosser et al., 2006).

Synthesis and Biological Activity

Research by Mehta (2013) on derivatives of 4-bromo-2-hydroxy benzoic acid explored their synthesis and potential biological activities. This study is relevant for understanding the biological applications of structurally similar compounds like 4-Bromo-2-(trifluoromethyl)benzoic acid, particularly in the context of pharmaceutical chemistry (Mehta, 2013).

Safety And Hazards

4-Bromo-2-(trifluoromethyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 4-Bromo-2-(trifluoromethyl)benzoic acid .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHWAPDBDXPBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648655
Record name 4-Bromo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)benzoic acid

CAS RN

320-31-0
Record name 4-Bromo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-(TRIFLUOROMETHYL)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (5.02 g) and potassium cyanide (1.38 g) in DMSO (20 ml) was heated at 80° C. for 14 h. Water was added and the mixture was extracted ether, the organic extracts were dried (MgSO4) and evaporated to give a brown oil. This was dissolved in DMSO (10 ml) and 4 M NaOH (10 ml) and heated at 100° C. for 16 h. 2 M Hcl (20 ml) was added and the mixture was extracted with DCM (three times), the organic extracts were dried (MgSO4), evaporated and purified by chromatography (silica, CH2Cl2-MeOH—AcOH as eluent) to give the sub-title compound (1.99 g).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ET McBee, OR Pierce, RD Lowery… - Journal of the American …, 1951 - ACS Publications
Discussion While various dichloro-and bromochloro-(tri-fluoromethyl)-benzenes1, 2 have been synthesized, characterized and studied, little attention has been given to the …
Number of citations: 9 pubs.acs.org
R Gaertner - Journal of the American Chemical Society, 1951 - ACS Publications
2-Thenylmagnesium chloride hasbeen prepared andits reactions with carbon dioxide, ethyl’chlorocarbonate, acetyl chloride, acetic anhydride, formaldehyde and ethylene oxide …
Number of citations: 37 pubs.acs.org
夏谷格 - (No Title), 2019 - kansai-u.repo.nii.ac.jp
ホウ素は周期表で炭素原子の左隣に位置する元素で, 有機ホウ素化合物中では, 炭素やその他のヘテロ元素と sp2 混成の σ 結合を形成する. しかしながら, 生体分子に多く含まれる炭素, 窒素, 酸素…
Number of citations: 5 kansai-u.repo.nii.ac.jp

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